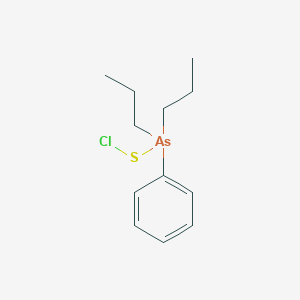
CID 78065172
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78065172 is a chemical compound registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Cyclization reactions: These are used to form the core structure of the compound.
Reduction reactions: Commonly employed to modify functional groups and achieve the desired chemical structure.
Industrial production methods: Typically involve large-scale reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
CID 78065172 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common reagents and conditions: These reactions are usually carried out under specific conditions, such as controlled temperature and pH, to achieve the desired products.
Scientific Research Applications
CID 78065172 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of CID 78065172 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
CID 78065172 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 71298057: Known for its distinct chemical structure and reactivity.
CID 17442: Another compound with similar properties and applications.
CID 51634: Studied for its biological activity and potential therapeutic uses.
Each of these compounds has unique features that make them suitable for specific applications, and comparing them helps in understanding the advantages and limitations of this compound.
Properties
Molecular Formula |
C12H19AsClS |
|---|---|
Molecular Weight |
305.72 g/mol |
InChI |
InChI=1S/C12H19AsClS/c1-3-10-13(15-14,11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
VJRXYINZLAJTRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC[As](CCC)(C1=CC=CC=C1)SCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















